molecular formula C7H8O4S B14286975 4-Methylbenzene-1-sulfonoperoxoic acid CAS No. 139573-03-8

4-Methylbenzene-1-sulfonoperoxoic acid

Cat. No.: B14286975
CAS No.: 139573-03-8
M. Wt: 188.20 g/mol
InChI Key: MGTWXWKLYUMAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzene-1-sulfonoperoxoic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which also contains a methyl group (-CH3) and a peroxo group (-O-OH). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzene-1-sulfonoperoxoic acid can be synthesized through the sulfonation of toluene (methylbenzene) followed by the introduction of a peroxo group. The sulfonation process involves the reaction of toluene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to form 4-methylbenzenesulfonic acid. This intermediate is then treated with hydrogen peroxide (H2O2) under acidic conditions to introduce the peroxo group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfur trioxide. The resulting 4-methylbenzenesulfonic acid is then subjected to peroxidation using hydrogen peroxide in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonoperoxoic acid undergoes various types of chemical reactions, including:

    Oxidation: Due to its strong oxidizing nature, it can oxidize a wide range of organic compounds.

    Substitution: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under acidic conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled temperatures to achieve substitution.

Major Products

    Oxidation: The major products include oxidized derivatives of the starting organic compounds.

    Substitution: Products include various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Methylbenzene-1-sulfonoperoxoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-sulfonoperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can oxidize various substrates by abstracting hydrogen atoms or adding oxygen atoms to the substrates. The molecular targets include organic molecules with susceptible functional groups such as alcohols, aldehydes, and unsaturated compounds .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Lacks the peroxo group and is primarily used as a sulfonating agent.

    Benzene-1-sulfonoperoxoic acid: Similar structure but without the methyl group, used for similar oxidation reactions.

Uniqueness

4-Methylbenzene-1-sulfonoperoxoic acid is unique due to the presence of both the methyl and peroxo groups, which enhance its reactivity and make it a versatile oxidizing agent in various chemical processes .

Properties

CAS No.

139573-03-8

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

4-methylbenzenesulfonoperoxoic acid

InChI

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5,8H,1H3

InChI Key

MGTWXWKLYUMAON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.